molecular formula C10H23BrO2Si B8265933 (2-(2-BROMOETHOXY)ETHOXY)(TERT-BUTYL)DIMETHYLSILANE

(2-(2-BROMOETHOXY)ETHOXY)(TERT-BUTYL)DIMETHYLSILANE

Cat. No.: B8265933
M. Wt: 283.28 g/mol
InChI Key: ADMSLVVOJYVIGX-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)ethoxydimethylsilane: is a chemical compound with the molecular formula C12H27BrO3Si. It is commonly used in organic synthesis and has applications in various fields such as materials science, pharmaceuticals, and nanotechnology.

Preparation Methods

The synthesis of 2-(2-Bromoethoxy)ethoxydimethylsilane typically involves the reaction of tetra(ethylene glycol) with carbon tetrabromide in the presence of a solvent like dichloromethane at low temperatures . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .

Chemical Reactions Analysis

2-(2-Bromoethoxy)ethoxydimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often carried out in solvents like dichloromethane or acetonitrile.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Bromoethoxy)ethoxydimethylsilane has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Materials Science: The compound is instrumental in creating brightly emitting nanoparticles for optoelectronic devices and bioimaging techniques.

    Nanotechnology: Its derivatives are used in the synthesis of stable nanoparticles with high fluorescence quantum yields.

    Energy Storage: Novel silane compounds, including derivatives of this compound, are explored as non-aqueous electrolyte solvents in lithium-ion batteries.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)ethoxydimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be replaced by other nucleophiles, leading to the formation of new chemical bonds. The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating its use in diverse applications .

Comparison with Similar Compounds

Similar compounds to 2-(2-Bromoethoxy)ethoxydimethylsilane include:

    1-Bromo-2-(2-methoxyethoxy)ethane: Used in the synthesis of pigments and dyes for fluorescence microscopy.

    1-Bromo-2-(methoxymethoxy)ethane: Utilized in organic synthesis as a reagent for various chemical transformations.

    Ethane, 2-bromo-1,1-dimethoxy-: Employed in the synthesis of complex organic molecules.

The uniqueness of 2-(2-Bromoethoxy)ethoxydimethylsilane lies in its specific molecular structure, which provides distinct reactivity and versatility in synthetic applications compared to its analogs.

Properties

IUPAC Name

2-(2-bromoethoxy)ethoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23BrO2Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMSLVVOJYVIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23BrO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

18.2 g of carbon tetrabromide is added over 15 minutes at −15°/−20° C. to a mixture containing 11.2 g of the product of Stage A and 14.4 g of triphenylphosphine in 100 cm3 of methylene chloride. Agitation is carried out for 1 hour 15 minutes at −15° C., the solvent is evaporated off, followed by taking up in pentane, agitating at ambient temperature, separating, washing with pentane and drying at 50° C. under reduced pressure. 10.1 g of expected product is obtained.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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